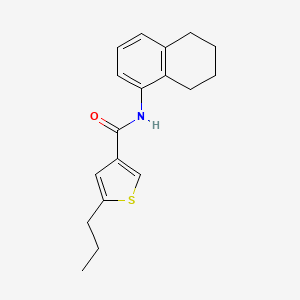![molecular formula C19H21N3O4S B6009713 1-[(4-nitrophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6009713.png)
1-[(4-nitrophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-nitrophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has been widely studied in scientific research. It is commonly referred to as NPPB and is known for its ability to inhibit chloride channels. NPPB has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the fields of medicine and biology.
作用机制
The mechanism of action of NPPB involves the inhibition of chloride channels. NPPB binds to the channel and blocks the passage of chloride ions, leading to a decrease in chloride conductance. This mechanism of action has been well-studied and has led to a greater understanding of the function of chloride channels in various physiological processes.
Biochemical and Physiological Effects:
NPPB has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit chloride channels, NPPB has also been shown to have anti-inflammatory properties. It has been used to reduce inflammation in various tissues, including the lungs and the gastrointestinal tract.
实验室实验的优点和局限性
NPPB has several advantages for use in lab experiments. It is a well-characterized compound that is readily available in large quantities. It has a known mechanism of action and has been extensively studied for its effects on chloride channels. However, there are also limitations to its use. NPPB has been shown to have off-target effects on other ion channels, which can complicate its use in certain experiments.
未来方向
There are several future directions for research involving NPPB. One area of interest is in the study of its anti-inflammatory properties. NPPB has been shown to have potential as a treatment for various inflammatory conditions, and further research in this area could lead to the development of new therapies. Another area of interest is in the study of its effects on other ion channels. Understanding the off-target effects of NPPB could lead to a greater understanding of the function of these channels and their role in various physiological processes.
合成方法
The synthesis of NPPB involves several steps, starting with the reaction of 4-nitrobenzenesulfonyl chloride with piperazine. The resulting intermediate is then reacted with cinnamyl alcohol to produce the final product, NPPB. The synthesis of NPPB has been well-documented in scientific literature and has been used to produce large quantities of the compound for research purposes.
科学研究应用
NPPB has been extensively studied for its potential applications in scientific research. One of the most common uses of NPPB is in the study of chloride channels. Chloride channels play an important role in various physiological processes, and NPPB has been shown to inhibit these channels, allowing researchers to study their function in greater detail.
属性
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-22(24)18-8-10-19(11-9-18)27(25,26)21-15-13-20(14-16-21)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKNPJWTEZBBKX-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B6009636.png)
![ethyl 4-({1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}amino)-1-piperidinecarboxylate](/img/structure/B6009637.png)

![1-[2-({[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-3-piperidinol](/img/structure/B6009665.png)
![methyl 1-{3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-piperidinecarboxylate](/img/structure/B6009667.png)
![1-{2-[2-(4-methylpentyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6009701.png)
![2-[4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6009705.png)
![4-isobutyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6009706.png)
![4-(methoxymethyl)-6-methyl-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]nicotinonitrile](/img/structure/B6009709.png)
![1-(cyclohexylmethyl)-N-[2-(1H-imidazol-1-yl)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6009714.png)



![N-[2-(1H-indol-3-yl)ethyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B6009738.png)